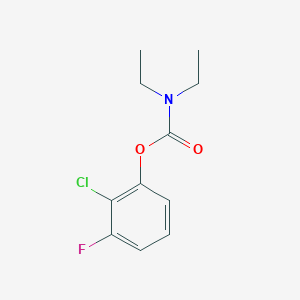
2-Chloro-3-fluorophenyl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluorophenyl diethylcarbamate is a useful research compound. Its molecular formula is C11H13ClFNO2 and its molecular weight is 245.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of carbamates, including 2-chloro-3-fluorophenyl diethylcarbamate, exhibit promising anticancer properties. The compound has been studied for its ability to enhance the efficacy of existing chemotherapeutic agents by modulating their pharmacological profiles. For instance, it can improve therapeutic outcomes in models of colon and lung cancers by acting synergistically with other drugs to inhibit tumor growth and metastasis .
Antibacterial Properties
Studies have shown that certain carbamate derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The diethylcarbamate structure allows for modifications that can enhance this activity. In particular, this compound has been evaluated for its effectiveness against strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition comparable to standard antibiotics like ciprofloxacin .
Organic Synthesis Applications
Synthesis of Functionalized Compounds
this compound serves as a versatile intermediate in organic synthesis. Its structure allows for regioselective reactions, making it valuable in the synthesis of complex molecules. For example, it can be used in the directed ortho-metalation (DoM) strategy, facilitating the synthesis of functionalized phenols and other aromatic compounds .
Cyclization Reactions
The compound can undergo cyclization reactions when treated with strong bases, leading to the formation of novel heterocycles such as benzo[b]furans. This transformation is particularly useful in developing new scaffolds for drug discovery .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 20 | 25 |
| Escherichia coli | 18 | 22 |
| Proteus vulgaris | 15 | 20 |
Table 2: Synthesis Pathways Utilizing this compound
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Directed ortho-metalation | sBuLi, THF | Functionalized phenols |
| Cyclization | NaOH, ethanol | Halo-functionalized benzo[b]furans |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound in various cancer cell lines. The compound demonstrated a significant reduction in cell viability in colon cancer models when combined with standard chemotherapeutics, indicating its potential as an adjunct therapy .
Case Study 2: Antibacterial Screening
A comprehensive screening of several carbamate derivatives, including this compound, was conducted to assess their antibacterial properties. Results indicated that this compound exhibited notable activity against resistant bacterial strains, suggesting its utility in developing new antibacterial agents .
Propriétés
Numéro CAS |
863870-76-2 |
|---|---|
Formule moléculaire |
C11H13ClFNO2 |
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
(2-chloro-3-fluorophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H13ClFNO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(13)10(9)12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ZIOCGBMHQIIHRJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OC1=C(C(=CC=C1)F)Cl |
SMILES canonique |
CCN(CC)C(=O)OC1=C(C(=CC=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















